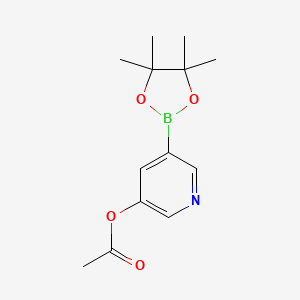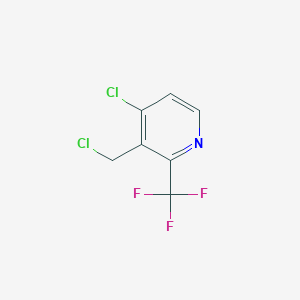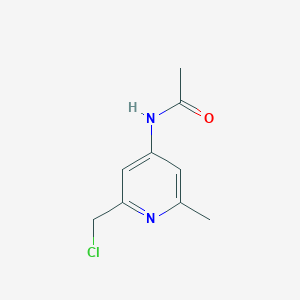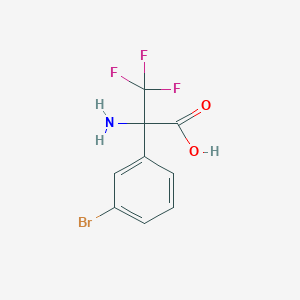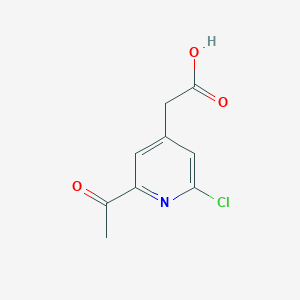
(2-Acetyl-6-chloropyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetyl-6-chloropyridin-4-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the second position, a chlorine atom at the sixth position, and an acetic acid moiety attached to the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-chloropyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with chloroacetic acid in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or chromatography.
Another approach involves the chlorination of 2-acetylpyridine followed by the introduction of the acetic acid moiety. This method may require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by the reaction with acetic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(2-Acetyl-6-chloropyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(2-Acetyl-6-chloropyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of (2-Acetyl-6-chloropyridin-4-YL)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules.
類似化合物との比較
Similar Compounds
2-Acetylpyridine: Lacks the chlorine and acetic acid moieties.
6-Chloropyridine-2-carboxylic acid: Lacks the acetyl group.
4-Acetyl-2-chloropyridine: Similar structure but lacks the acetic acid moiety.
Uniqueness
(2-Acetyl-6-chloropyridin-4-YL)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biological targets or chemical reagents.
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
2-(2-acetyl-6-chloropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)7-2-6(4-9(13)14)3-8(10)11-7/h2-3H,4H2,1H3,(H,13,14) |
InChIキー |
LHHBGSZPTNZSMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
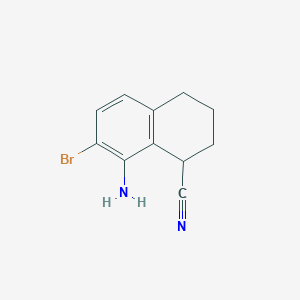
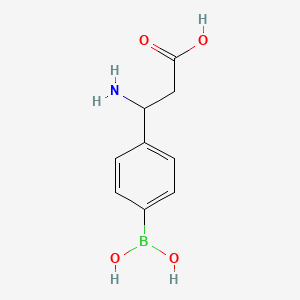
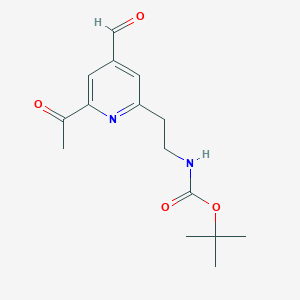
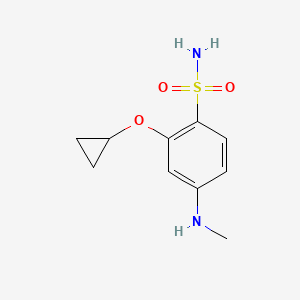
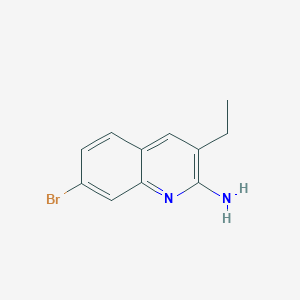

![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
